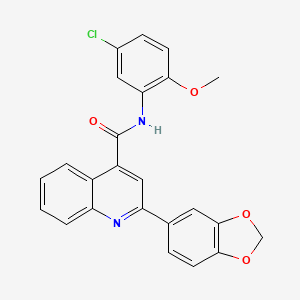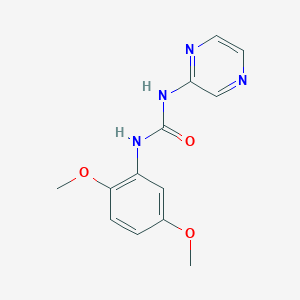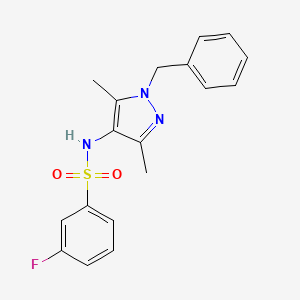![molecular formula C21H21N3O4S B14931332 4-{[(3-methoxyphenyl)carbamoyl]amino}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B14931332.png)
4-{[(3-methoxyphenyl)carbamoyl]amino}-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA is a complex organic compound characterized by the presence of methoxy and methylphenyl groups attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA typically involves the reaction of 3-methoxyphenyl isocyanate with 4-[(2-methylphenyl)sulfamoyl]aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while nitration of the aromatic ring can produce nitro derivatives .
Aplicaciones Científicas De Investigación
1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyphenyl)-3-phenylurea: Similar structure but lacks the sulfamoyl group.
1-(4-Methoxyphenyl)-3-(2-methylphenyl)urea: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H21N3O4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-3-[4-[(2-methylphenyl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C21H21N3O4S/c1-15-6-3-4-9-20(15)24-29(26,27)19-12-10-16(11-13-19)22-21(25)23-17-7-5-8-18(14-17)28-2/h3-14,24H,1-2H3,(H2,22,23,25) |
Clave InChI |
UAVBQXJJAHPFHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B14931250.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14931258.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B14931264.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14931265.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B14931285.png)

![3,3-dimethyl-10-(phenylcarbonyl)-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14931293.png)
![2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14931306.png)
![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14931312.png)

![(2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14931328.png)

